molecular formula C15H26N2O2 B3014262 2-cyclopropyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034303-38-1

2-cyclopropyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B3014262
CAS RN: 2034303-38-1
M. Wt: 266.385
InChI Key: YKJNAFOCMSOSPY-UHFFFAOYSA-N
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Description

The compound 2-cyclopropyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide is a structurally complex molecule that may be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they offer insights into similar compounds that could help infer the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives involves multiple steps, including the use of dynamic pH control in aqueous media and the employment of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) for the substitution reactions at the nitrogen atom . The process begins with the formation of a parent compound, which is then further modified by introducing various electrophiles to create a series of derivatives. This suggests that the synthesis of this compound could similarly involve strategic functionalization of the molecule to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. In the case of kappa-opioid agonists, the introduction of various substituents at specific positions on the molecule can significantly affect their potency and selectivity . The stereochemistry, as well as the presence of aryl or alkyl groups, plays a vital role in the activity of these compounds. Therefore, the molecular structure of this compound would likely be a key determinant of its biological function and potential therapeutic applications.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are characterized by their need for precise conditions, such as controlled pH and the use of specific reagents like sodium hydride . The reactivity of the molecule can be influenced by the nature of the substituents and the overall molecular framework. The presence of a piperidine moiety, as seen in the compounds studied, suggests that the compound may also undergo similar reactions, which could be utilized to further modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are typically elucidated using various spectroscopic techniques, including IR, EIMS, and (1)H-NMR . These properties are essential for understanding the compound's stability, solubility, and interaction with biological targets. The compounds described in the papers exhibit a range of activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating that the physical and chemical properties of these molecules are conducive to interacting with and modulating the activity of these enzymes .

Scientific Research Applications

Ketamine Pharmacokinetics and Pharmacodynamics

Ketamine, a compound with pharmacological relevance to the specified chemical structure, is primarily known for its antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor. It has diverse clinical applications in anesthesia, pain therapy, and emerging evidence suggests rapid-acting antidepressant effects. The pharmacokinetics of ketamine involves its metabolic transformation by cytochrome P450 enzymes, leading to various metabolites with potential therapeutic applications. This metabolism plays a crucial role in ketamine's pharmacodynamics, influencing its therapeutic efficacy and safety profile (Peltoniemi et al., 2016).

Environmental and Toxicological Considerations

Research on the environmental and toxicological impacts of related compounds, such as acetamide derivatives, has expanded our understanding of their potential risks and benefits. These studies highlight the importance of evaluating the environmental persistence and toxicological profiles of new chemical entities to ensure their safe and sustainable use (Lange et al., 2012).

Neuroprotective Properties and Clinical Applications

Compounds with mechanisms of action similar to the specified chemical structure have been investigated for their neuroprotective properties and potential clinical applications in treating neurodegenerative disorders. This includes the exploration of their effects on synaptic function, neuroinflammation, and neuronal survival, offering insights into novel therapeutic strategies for diseases such as schizophrenia, depression, and Parkinson's disease (Vaglini et al., 2013).

properties

IUPAC Name

2-cyclopropyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-15(9-12-1-2-12)16-10-13-3-6-17(7-4-13)14-5-8-19-11-14/h12-14H,1-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJNAFOCMSOSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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